molecular formula C12H15N5 B13436108 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine

Cat. No.: B13436108
M. Wt: 229.28 g/mol
InChI Key: LXTJLAUTLDRFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like TMSCN and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can interfere with various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-methyl-4-N-(2-pyridin-3-ylethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H15N5/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H3,13,15,16,17)

InChI Key

LXTJLAUTLDRFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCCC2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.